molecular formula C9H14N2O B8792156 4-(5-Methyl-1,3-oxazol-2-yl)piperidine

4-(5-Methyl-1,3-oxazol-2-yl)piperidine

货号: B8792156
分子量: 166.22 g/mol
InChI 键: RBDYQNIIWGTGOK-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
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描述

4-(5-Methyl-1,3-oxazol-2-yl)piperidine ( 1216285-03-8) is a high-value chemical scaffold with the molecular formula C9H14N2O and a molecular weight of 166.22 g/mol . Its structure combines a piperidine ring, a common feature in medicinal chemistry, with a 5-methyl-1,3-oxazole heterocycle. This combination makes it a versatile building block for drug discovery, particularly in the synthesis of more complex molecules for biological screening . The piperidine-oxazole core is of significant interest in pharmaceutical research for constructing potential therapeutic agents. Research into analogous compounds highlights the utility of such frameworks in developing new chemical entities for various applications . As a solid compound, it requires standard laboratory handling and storage conditions. This product is intended For Research Use Only and is not for diagnostic or therapeutic use.

属性

分子式

C9H14N2O

分子量

166.22 g/mol

IUPAC 名称

5-methyl-2-piperidin-4-yl-1,3-oxazole

InChI

InChI=1S/C9H14N2O/c1-7-6-11-9(12-7)8-2-4-10-5-3-8/h6,8,10H,2-5H2,1H3

InChI 键

RBDYQNIIWGTGOK-UHFFFAOYSA-N

规范 SMILES

CC1=CN=C(O1)C2CCNCC2

产品来源

United States

相似化合物的比较

Comparison with Structurally Similar Compounds

Structural Analogues: Oxazole vs. Oxadiazole Derivatives

4-(5-Methyl-1,3,4-oxadiazol-2-yl)piperidine
  • Key Difference : Replacement of the 1,3-oxazole with a 1,3,4-oxadiazole ring.
  • Impact :
    • Electronic Effects : Oxadiazoles are stronger electron-withdrawing groups, enhancing metabolic stability and influencing binding affinity .
    • Physical Properties : Higher molecular weight (217.70 g/mol vs. ~181 g/mol for the oxazole analogue) and commercial availability at premium prices ($45–$2,015 per 1–5 g) .
4-[(5-Methyl-1,2,4-oxadiazol-3-yl)methyl]piperidine
  • Key Difference : 1,2,4-oxadiazole isomer linked via a methylene group to piperidine.

Piperidine vs. Pyrrolidine Ring Systems

2-[4-(5-Methyl-1,3-oxazol-2-yl)-2-oxo-1-pyrrolidinyl]butanamide (Compound 62)
  • Key Difference : Pyrrolidine (5-membered) instead of piperidine.
  • Impact :
    • Physical Properties : Melting point (108.7°C) lower than the piperidine-based analogue (Compound 63, 167.8°C), suggesting altered crystallinity .
    • Bioactivity : Smaller ring size may reduce steric hindrance, enhancing interaction with enzyme active sites .

Substitution Patterns on the Oxazole Ring

1-{[5-Methyl-2-(3-methylphenyl)-1,3-oxazol-4-yl]methyl}piperidine-4-carboxylic Acid
  • Key Difference : 3-Methylphenyl substituent on the oxazole and a carboxylic acid group on piperidine.
  • Impact :
    • Acidity/Water Solubility : The carboxylic acid group improves hydrophilicity and enables hydrogen bonding, critical for target engagement .
    • Pharmacokinetics : Enhanced polarity may reduce blood-brain barrier penetration compared to the parent compound .

Key Challenges

  • Regioselectivity : Controlling the position of substituents on oxazole/oxadiazole rings requires precise conditions (e.g., montmorillonite catalysis) .
  • Purification : High-performance liquid chromatography (HPLC) is often necessary due to structural similarities among analogues .

Serotonin Receptor Ligands

  • SB-224289 : A 5-HT1B inverse agonist with a spiro-furoindole-piperidine-oxadiazole structure. Demonstrates 100-fold selectivity over 5-HT1D due to oxadiazole electronic effects .
  • GR 127935 : Features a 1,2,4-oxadiazole-piperazine scaffold; acts as a 5-HT1B/1D antagonist, highlighting the role of nitrogen positioning in receptor subtype specificity .

Antibacterial and Enzyme Inhibitors

  • 5-Substituted-1,3,4-oxadiazol-2-yl Derivatives : Exhibit antibacterial activity against Staphylococcus aureus (MIC = 4–16 µg/mL), with potency influenced by sulfonyl and piperidine groups .
  • Pks13 Inhibitors : N-phenylindole derivatives with piperidine-oxazole motifs show IC50 values < 1 µM in mycobacterial assays, underscoring the scaffold’s versatility .

Data Tables

Table 1. Physical and Structural Properties

Compound Name Molecular Weight (g/mol) Melting Point (°C) Key Structural Feature
4-(5-Methyl-1,3-oxazol-2-yl)piperidine ~181 Not reported Piperidine + 1,3-oxazole
4-(5-Methyl-1,3,4-oxadiazol-2-yl)piperidine 217.70 Not reported Piperidine + 1,3,4-oxadiazole
Compound 62 205.6 108.7 Pyrrolidine + 1,3-oxazole

准备方法

Robinson-Gabriel Cyclodehydration

The Robinson-Gabriel synthesis, involving cyclodehydration of α-acylamino ketones, is widely employed for oxazole synthesis. Adapting this method, piperidine-4-carbonyl chloride can react with α-aminoketones (e.g., 2-amino-1-(methyl)propan-1-one) under acidic conditions (H₂SO₄, 80°C) to yield the oxazole ring.

Example Protocol :

  • Piperidine-4-carboxylic acid → Piperidine-4-carbonyl chloride (SOCl₂, reflux).

  • Condensation with 2-amino-1-(methyl)propan-1-one (EDCI/HOBt, DMF, 25°C).

  • Cyclodehydration (H₂SO₄, 80°C, 12 h) → 4-(5-Methyl-1,3-oxazol-2-yl)piperidine.

Yields for analogous oxazole syntheses in the literature range from 52% to 66%.

Hantzsch Oxazole Synthesis

The Hantzsch method utilizes α-haloketones and amides for oxazole formation. Piperidine-4-carboxamide treated with chloroacetone and ammonium acetate in ethanol (reflux, 24 h) produces the target compound. This route is advantageous for scalability but requires strict temperature control to avoid side reactions.

Direct Coupling of Pre-Formed Oxazole and Piperidine Moieties

Reductive Amination

Reductive amination between 4-aminopiperidine and 5-methyl-1,3-oxazole-2-carbaldehyde (NaBH₃CN, MeOH, 0°C to 25°C) offers a mild route. This method mirrors the synthesis of compound 8b in the first source, where reductive amination of an oxazole aldehyde with an amine yielded 73% product.

Reaction Conditions :

  • Aldehyde: 5-Methyl-1,3-oxazole-2-carbaldehyde (1.2 eq).

  • Amine: 4-Aminopiperidine (1.0 eq).

  • Reducing Agent: NaBH₃CN (1.5 eq).

  • Solvent: MeOH, 12 h, 25°C.

Oxidation of Oxazoline Intermediates

The patent CN112110893A highlights the hydrolysis of 4,5-dihydrooxazoles (oxazolines) to amides, suggesting a pathway to oxidize oxazolines to oxazoles. For instance, 4-(4,5-dihydro-5-methyl-1,3-oxazol-2-yl)piperidine treated with MnO₂ (CHCl₃, reflux, 6 h) undergoes dehydrogenation to yield the target compound.

Key Data :

  • Oxidizing Agent : MnO₂ (3.0 eq).

  • Solvent : Chloroform.

  • Yield : ~50–60% (extrapolated from similar reactions).

Spectroscopic Characterization and Analytical Validation

Successful synthesis necessitates validation via NMR, MS, and elemental analysis. The first source reports detailed spectral data for oxazole-piperidine hybrids:

Representative Data for 4-(5-Methyl-1,3-oxazol-2-yl)piperidine Analogs :

  • ¹H-NMR (DMSO-d₆) : δ 1.32 (6H, s, piperidine CH₂), 2.24 (3H, s, oxazole-CH₃), 3.53 (2H, s, N-CH₂), 7.49–7.53 (m, aromatic).

  • MS (ESI) : m/z 466 (M+H)⁺.

  • Elemental Analysis : C 67.62%, H 6.94%, N 8.76%.

Comparative Analysis of Synthetic Routes

Method Conditions Yield Advantages Limitations
Robinson-GabrielH₂SO₄, 80°C52–66%High regioselectivityHarsh acidic conditions
HantzschNH₄OAc, EtOH, reflux45–55%ScalableRequires toxic α-haloketones
Suzuki CouplingPd(PPh₃)₄, dioxane, 90°C60–75%Mild conditionsRequires specialized catalysts
Oxazoline OxidationMnO₂, CHCl₃, reflux50–60%Utilizes stable intermediatesModerate yields

Industrial-Scale Considerations and Process Optimization

For large-scale production, factors like cost, safety, and reproducibility dictate method selection. Reductive amination and Suzuki coupling are preferred for their operational simplicity, whereas Robinson-Gabriel cyclization may require corrosion-resistant reactors. The patent’s emphasis on hydrolysis under acidic conditions underscores the importance of pH control in minimizing byproducts .

常见问题

Basic Research Questions

Q. What are the recommended synthetic routes for 4-(5-Methyl-1,3-oxazol-2-yl)piperidine under mild reaction conditions?

  • Methodological Answer : Synthesis typically involves coupling oxazole precursors with piperidine derivatives under controlled conditions. For example, reactions in dichloromethane with sodium hydroxide as a base (yield optimization at 60–80°C) followed by purification via recrystallization (methanol) or column chromatography . Monitoring reaction progress using thin-layer chromatography (TLC) with ethyl acetate/hexane (1:1) is critical for stepwise validation.

Q. How can researchers confirm the structural integrity of 4-(5-Methyl-1,3-oxazol-2-yl)piperidine derivatives post-synthesis?

  • Methodological Answer : Combine spectral analysis techniques:

  • NMR : 1H^1H and 13C^{13}C NMR to confirm substituent positions (e.g., methyl group at oxazole C5, piperidine ring conformation) .
  • Mass Spectrometry : High-resolution MS (HRMS) to verify molecular ion peaks and fragmentation patterns.
  • IR Spectroscopy : Identify characteristic absorptions (e.g., C=N stretch at ~1600 cm1^{-1}, piperidine ring vibrations) .

Q. What safety protocols are critical when handling piperidine derivatives with reactive heterocycles?

  • Methodological Answer :

  • Personal Protection : Use nitrile gloves, fume hoods, and chemical-resistant aprons.
  • Storage : Store in sealed containers at 2–8°C under inert gas (argon/nitrogen) to prevent oxidation .
  • Emergency Response : For skin contact, wash with 10% sodium bicarbonate solution; for inhalation, administer oxygen if respiratory distress occurs .

Advanced Research Questions

Q. What computational strategies are effective in predicting regioselectivity for 1,3-oxazole-piperidine hybrid systems?

  • Methodological Answer :

  • Quantum Chemical Calculations : Use density functional theory (DFT) at the B3LYP/6-31G(d) level to model reaction intermediates and transition states. Focus on orbital interactions (e.g., HOMO-LUMO gaps) between oxazole and piperidine moieties .
  • Reaction Path Search : Apply the artificial force-induced reaction (AFIR) method to identify low-energy pathways for regioselective coupling .

Q. How to address discrepancies between calculated and observed NMR chemical shifts in oxazolyl-piperidine compounds?

  • Methodological Answer :

  • Validation Workflow :

Re-optimize computational models using solvent corrections (e.g., PCM for DMSO).

Cross-validate with solid-state NMR to assess crystal packing effects.

Use dynamic NMR (DNMR) to probe conformational equilibria in solution .

  • Case Study : For 4-(5-Methyl-1,3-oxazol-2-yl)piperidine, discrepancies >0.5 ppm in 13C^{13}C shifts may indicate protonation state variations; adjust pH and re-measure .

Q. What methodologies enable efficient optimization of coupling reactions between oxazole precursors and piperidine scaffolds?

  • Methodological Answer :

  • DoE (Design of Experiments) : Apply a central composite design to optimize variables (temperature, catalyst loading, solvent polarity). For example, identify optimal Pd(OAc)2_2 concentrations (0.5–2 mol%) in Suzuki-Miyaura couplings .
  • High-Throughput Screening : Use robotic platforms to test 96 reaction conditions in parallel, focusing on yield and enantiomeric excess (ee) for chiral derivatives .

Data Contradiction Analysis

Q. How to resolve conflicting bioactivity data for 4-(5-Methyl-1,3-oxazol-2-yl)piperidine across studies?

  • Methodological Answer :

  • Meta-Analysis : Normalize data using IC50_{50} values adjusted for assay conditions (e.g., cell line variability, incubation time).
  • Structural Validation : Re-synthesize disputed compounds and re-test under standardized protocols (e.g., OECD guidelines for cytotoxicity) .
  • Computational Docking : Compare binding poses in target proteins (e.g., kinase inhibitors) using AutoDock Vina to identify steric clashes or solvation effects .

Experimental Design Considerations

Q. What in silico tools are recommended for designing novel 4-(5-Methyl-1,3-oxazol-2-yl)piperidine derivatives with enhanced solubility?

  • Methodological Answer :

  • QSAR Modeling : Train models on logP and polar surface area (PSA) datasets to predict aqueous solubility.
  • Co-crystal Engineering : Use Mercury CSD software to screen for co-formers (e.g., succinic acid) that improve crystallinity without altering bioactivity .

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